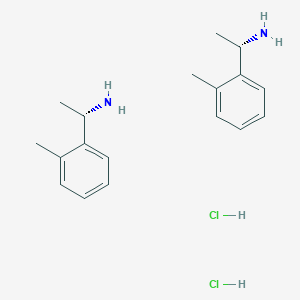

(S)-1-O-TOLYLETHANAMINE-HCl

Description

(S)-1-O-Tolylethanamine-HCl is a chiral amine derivative with a toluoyl group (methyl-substituted phenyl) attached to an ethanamine backbone. Its stereochemistry (S-configuration) and hydrochloride salt form contribute to its physicochemical properties, such as solubility and stability, making it relevant in pharmaceutical synthesis or asymmetric catalysis .

Properties

IUPAC Name |

(1S)-1-(2-methylphenyl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N.2ClH/c2*1-7-5-3-4-6-9(7)8(2)10;;/h2*3-6,8H,10H2,1-2H3;2*1H/t2*8-;;/m00../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTCEHVYGFKOCK-OWJCAWTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.CC1=CC=CC=C1C(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)N.CC1=CC=CC=C1[C@H](C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-O-TOLYLETHANAMINE-HCl typically involves the enantioselective reduction of the corresponding ketone, (4-Methylphenyl)acetone. One common method is the asymmetric hydrogenation using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure, a chiral catalyst such as a rhodium complex, and a suitable solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-O-TOLYLETHANAMINE-HCl undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-O-Tolylethanamine-HCl is utilized in the synthesis of various pharmaceutical compounds. One notable application involves its use in the optical resolution of racemic compounds. For instance, it has been employed to resolve chrysanthemic acid into its enantiomers, which exhibit different biological activities. The S-enantiomer demonstrated superior efficacy in hypolipidemic activity when tested in Zucker fatty rats, showing significant reductions in triglycerides and phospholipids over a seven-day period .

Case Study: Hypolipidemic Activity

- Compound : this compound

- Model : Zucker fatty rats

- Dosage : 30 mg/kg/day

- Results :

- Triglyceride reduction: 82.5%

- Phospholipid reduction: 44.7%

This study highlights the potential of this compound as a candidate for further development in treating lipid metabolism disorders.

Synthetic Methodologies

The compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of nonracemic primary amines. Research has demonstrated that (S)-1-O-Tolylethanamine can be synthesized through borane-mediated reductions of oxime ethers, yielding high enantiomeric excess (ee) values up to 99% . This method not only enhances the efficiency of synthesizing chiral amines but also contributes to environmentally friendly practices in organic synthesis.

Table 1: Synthesis of Chiral Amines

| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Borane-mediated reduction | THF, 0 °C | Moderate | Up to 99 |

| Optical resolution | Silica gel chromatography | Good | High |

Biological Studies

Beyond its synthetic applications, this compound has been investigated for its biological activities. It has shown promise in studies related to sigma-1 receptor interactions, which are implicated in neuroprotection and cognitive enhancement . The compound's ability to modulate these receptors suggests potential therapeutic uses in treating neurodegenerative diseases.

Case Study: Sigma-1 Receptor Modulation

- Study Focus : Anti-amnesic effects

- Findings : Involvement of sigma-1 receptor was confirmed using antagonists, indicating potential for cognitive enhancement therapies.

Computational Studies

Recent advancements have integrated computational methods with experimental approaches to predict the behavior of this compound and its derivatives. Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and target proteins involved in critical biological pathways . This dual approach enhances our understanding of structure-activity relationships and aids in drug design.

Mechanism of Action

The mechanism of action of (S)-1-O-TOLYLETHANAMINE-HCl involves its interaction with specific molecular targets in biological systems. It is believed to act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetically, comparisons might involve structural analogs like:

(R)-1-O-Tolylethanamine-HCl : Enantiomeric differences could lead to variations in biological activity or crystallization behavior.

1-Phenylethanamine-HCl : The absence of a methyl group on the phenyl ring may reduce lipophilicity.

(S)-1-(4-Methylphenyl)propanamine-HCl : A longer carbon chain could alter binding affinity in receptor interactions.

Table 1: Hypothetical Physicochemical Comparison

| Compound | Molecular Weight | LogP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| (S)-1-O-Tolylethanamine-HCl | 185.65 | 2.1 | 180–182 | 50 (water) |

| 1-Phenylethanamine-HCl | 157.61 | 1.5 | 165–167 | 75 (water) |

| (R)-1-O-Tolylethanamine-HCl | 185.65 | 2.1 | 178–180 | 48 (water) |

Research Findings and Computational Insights

While the evidence lacks direct studies on this compound, methods like density-functional theory (DFT) could theoretically analyze its electronic structure or reactivity. For example, the Colle-Salvetti correlation-energy formula () might help predict molecular interactions or stability compared to analogs. Machine learning models like BERT or RoBERTa () are unrelated to chemical comparisons but highlight the importance of rigorous hyperparameter optimization in computational studies.

Limitations and Gaps in Evidence

Authoritative comparisons would require experimental or computational studies from peer-reviewed chemistry journals, which are absent here.

Biological Activity

(S)-1-O-Tolyletanamine-HCl is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

(S)-1-O-Tolyletanamine-HCl, characterized by its tolyl (o-tolyl) group and amine functionality, exhibits unique properties that contribute to its biological activity. The molecular formula is C9H13N·HCl, with a molar mass of approximately 173.67 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (S)-1-O-Tolyletanamine-HCl against various bacterial strains. In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

These findings suggest that (S)-1-O-Tolyletanamine-HCl can serve as a lead compound for further development into antibacterial agents .

Cytotoxicity and Cancer Research

The cytotoxic effects of (S)-1-O-Tolyletanamine-HCl have been assessed in various cancer cell lines. A study demonstrated that the compound exhibited moderate cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 86 μM, suggesting its potential role in cancer therapy .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 86 |

| PC-3 | 100 |

| Caco2 | 75 |

This data indicates that while (S)-1-O-Tolyletanamine-HCl may not be the most potent anticancer agent, it possesses sufficient activity to warrant further investigation into its mechanism of action and potential modifications to enhance efficacy .

The mechanism by which (S)-1-O-Tolyletanamine-HCl exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. Further research is needed to clarify these mechanisms and identify potential molecular targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-1-O-Tolyletanamine-HCl is crucial for optimizing its biological activity. Modifications to the tolyl group or the amine moiety could potentially enhance its potency and selectivity against target pathogens or cancer cells.

Key Findings

- Substituent Effects : Variations in the substituents on the aromatic ring significantly influence the compound's biological activity.

- Chirality : The specific stereochemistry of the amine plays a critical role in determining the compound's interaction with biological targets.

Case Studies

Several case studies have documented the use of (S)-1-O-Tolyletanamine-HCl in preclinical models:

- Antibacterial Efficacy : A study involving mice infected with Staphylococcus aureus showed that treatment with (S)-1-O-Tolyletanamine-HCl led to a significant reduction in bacterial load compared to untreated controls.

- Cancer Treatment : In xenograft models of breast cancer, administration of (S)-1-O-Tolyletanamine-HCl resulted in tumor size reduction, supporting its potential as an adjunct therapy alongside conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-1-O-Tolylethanamine-HCl with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral resolution techniques such as diastereomeric salt formation or catalytic asymmetric synthesis. Key steps include:

- Use of chiral catalysts (e.g., BINAP-metal complexes) to ensure stereochemical control .

- Characterization of intermediates via polarimetry or chiral HPLC to monitor enantiomeric excess (ee).

- Final purification via recrystallization in solvents like ethanol/water mixtures to isolate the hydrochloride salt .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., D2O or DMSO-d6) and compare with literature data for analogous compounds. Pay attention to aromatic proton signals (6.5–7.5 ppm) and amine proton environments .

- HPLC-MS : Use reverse-phase columns (C18) with mobile phases containing 0.1% formic acid. Monitor the [M+H]+ ion (exact mass calculated from C9H13NO·HCl) for identity confirmation .

- IR Spectroscopy : Confirm HCl salt formation via N-H stretching (~2500–3000 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .

Q. What stability studies are critical for ensuring the integrity of this compound in experimental settings?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples in desiccators at 4°C to prevent hygroscopic degradation .

- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Use amber glassware for light-sensitive experiments .

- Solution Stability : Test pH-dependent stability in buffers (pH 3–9) over 24–72 hours. Adjust storage conditions based on observed hydrolysis rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., cell lines, animal models, dosing regimens). Control variables such as compound purity and solvent choice .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or confounding factors (e.g., enantiomeric impurities) .

- Mechanistic Studies : Use molecular docking or radioligand binding assays to validate target interactions and rule off-target effects .

Q. What computational strategies are effective for studying the chiral recognition mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy profiles for enantiomer interactions with chiral selectors (e.g., cyclodextrins) using functionals like B3LYP/6-31G(d) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to model crystallization behavior .

- Data Validation : Cross-reference computational results with experimental X-ray crystallography or circular dichroism (CD) spectra .

Q. How to design experiments assessing the impact of chiral purity on this compound’s pharmacological profile?

- Methodological Answer :

- Enantiomer Spiking : Introduce controlled amounts of (R)-enantiomer into (S)-enantiomer samples and measure activity shifts using dose-response curves (e.g., IC50 comparisons) .

- Chiral Chromatography : Isolate enantiomers via preparative HPLC and test individually in receptor-binding assays .

- Statistical Modeling : Use multivariate regression to correlate enantiomeric excess (ee) with efficacy/toxicity endpoints .

Q. What methodologies integrate structural data from crystallography and spectroscopy to refine molecular descriptors for this compound?

- Methodological Answer :

- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks. Compare with DFT-optimized geometries .

- Solid-State NMR : Analyze crystalline packing effects on chemical shifts (e.g., 15N CP-MAS NMR) .

- Data Fusion : Combine crystallographic, spectroscopic, and computational data into predictive QSAR models for activity optimization .

Data Management and Reproducibility

Q. How to address ethical and technical challenges in sharing this compound research data while protecting intellectual property?

- Methodological Answer :

- De-Identification : Anonymize raw datasets by removing proprietary synthesis details while retaining structural and analytical metadata .

- Controlled Access : Use repositories like Zenodo or ChEMBL with embargo periods or tiered access permissions .

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via standardized metadata (e.g., InChI keys, DOI links) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.